molecular formula C22H19ClN2O5 B11669322 (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11669322
M. Wt: 426.8 g/mol
InChI Key: SKTLLBJSNDCCJT-BOPFTXTBSA-N
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Description

The compound “(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups, including a chlorobenzyl group, a methoxybenzylidene group, and a prop-2-en-1-yl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the chlorobenzyl, methoxybenzylidene, and prop-2-en-1-yl groups. These reactions may involve the use of appropriate halides and base catalysts to facilitate nucleophilic substitution.

    Final Cyclization: The final step involves cyclization to form the trione structure, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione” can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Base catalysts such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of “(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other pyrimidine derivatives.

Properties

Molecular Formula

C22H19ClN2O5

Molecular Weight

426.8 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H19ClN2O5/c1-3-10-25-21(27)17(20(26)24-22(25)28)11-15-6-9-18(19(12-15)29-2)30-13-14-4-7-16(23)8-5-14/h3-9,11-12H,1,10,13H2,2H3,(H,24,26,28)/b17-11-

InChI Key

SKTLLBJSNDCCJT-BOPFTXTBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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